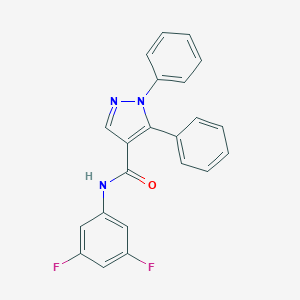![molecular formula C17H11F3N4S B287448 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287448.png)
6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazoles and has been found to exhibit interesting biochemical and physiological effects.
Applications De Recherche Scientifique
The 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
In addition to its anticancer properties, this compound has also been found to exhibit antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.
Mécanisme D'action
The mechanism of action of 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has significant biochemical and physiological effects. It has been found to induce DNA damage and inhibit cell cycle progression in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a potent anticancer agent. It has also been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the major areas of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the development of new derivatives of this compound that may exhibit enhanced anticancer and antibacterial activities.
Furthermore, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. This includes investigating its potential as a therapeutic agent for other diseases besides cancer, such as bacterial and fungal infections. Overall, the study of 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole holds great promise for the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the methods involves the reaction of 3-(trifluoromethyl)phenylhydrazine with 2-bromo-1-benzyl-1H-1,2,4-triazole in the presence of copper powder and potassium carbonate. The resulting product is then treated with sulfur and sodium hydroxide to obtain the final compound.
Propriétés
Nom du produit |
6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C17H11F3N4S |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
6-benzyl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11F3N4S/c18-17(19,20)13-8-4-7-12(10-13)15-21-22-16-24(15)23-14(25-16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |
Clé InChI |
LDZPEVBRYNBDFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















